N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Description
N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine core substituted with pyrazole and phenylpyrazole groups
Properties
IUPAC Name |
N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-11-18(23-25(14)16-7-3-2-4-8-16)22-19(26)24-10-6-5-9-17(24)15-12-20-21-13-15/h2-4,7-8,11-13,17H,5-6,9-10H2,1H3,(H,20,21)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEFGWSPICCRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)NC(=O)N3CCCCC3C4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole rings.
Substitution Reactions: Introducing the phenyl and methyl groups through electrophilic aromatic substitution or Friedel-Crafts alkylation.
Coupling Reactions: Using coupling agents like EDCI or DCC to link the pyrazole derivatives to the piperidine ring.
Amidation: Converting the carboxylic acid derivative of the piperidine to the carboxamide using reagents such as thionyl chloride followed by ammonia or amine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro groups (if present) on the phenyl ring to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it a candidate for drug discovery, particularly in targeting neurological and inflammatory pathways.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may act as an anti-inflammatory, analgesic, or neuroprotective agent, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. For example, it might bind to a receptor in the central nervous system, modulating neurotransmitter release and exerting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-3-yl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is unique due to the specific positioning of the methyl and phenyl groups on the pyrazole rings. This structural uniqueness can lead to different biological activities and chemical reactivity, making it a distinct candidate for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
